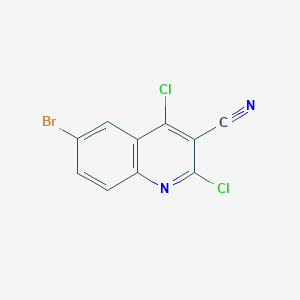

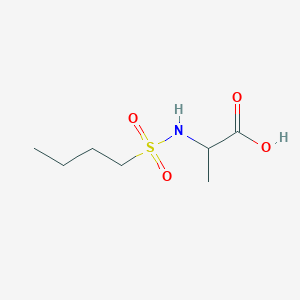

6-Bromo-2,4-dichloroquinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds similar to 6-Bromo-2,4-dichloroquinoline-3-carbonitrile, often involves catalytic reactions or multi-step organic transformations. For instance, a series of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles were prepared using a catalytic amount of CuBr, showcasing a method that could potentially be adapted for the synthesis of this compound derivatives (Kobayashi et al., 2015). Additionally, a review on chloroquinoline-3-carbonitrile derivatives discusses various synthetic methods and chemical reactions, emphasizing the versatility and reactivity of chloro and cyano substituents in these compounds (Mekheimer et al., 2019).

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of structural diversity due to the presence of different substituents. The molecular structure of these compounds significantly influences their chemical reactivity and interaction with biological targets. The structural elucidation of this compound involves spectroscopic techniques such as NMR, which confirm the positions of bromo, chloro, and cyano groups on the quinoline core. Studies on similar compounds provide insights into the molecular architecture and electronic distribution within these molecules, which are crucial for understanding their chemical behavior (Wang et al., 2015).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nucleophilic substitutions, cyclizations, and couplings, due to the active sites provided by its bromo, chloro, and cyano groups. These reactions enable the synthesis of a wide range of biologically active compounds and intermediates for further chemical transformations. The reactivity pattern of quinoline derivatives is influenced by the electronic effects of the substituents, which can be studied through reactions such as the Knorr synthesis and transformations involving the carbonitrile group (Wlodarczyk et al., 2011).

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- 6-Bromo-2,4-dichloroquinoline-3-carbonitrile is used in the synthesis of various chemical compounds. For instance, it serves as a starting material for the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, a process facilitated by catalytic amounts of CuBr and K2CO3 in DMSO at 100°C (Kobayashi et al., 2015).

- It is involved in the production of fused quinoline heterocycles, such as pyrazolo[4,3-c]quinolin-4(5H)-ones, through reactions with various nucleophiles (Mekheimer et al., 2008).

- Another application includes its use in nucleophilic substitution reactions to produce novel substituted quinolines (Mekheimer & Kappe, 1998).

Optoelectronic and Nonlinear Properties

- This compound derivatives have been studied for their optoelectronic, nonlinear, and charge transport properties. These studies involve exploring their structural, electronic, and optical characteristics using density functional theory (DFT) and time-dependent DFT (Irfan et al., 2020).

Role in Synthesis of Novel Compounds

- The compound is used as a precursor in the synthesis of a range of novel compounds. This includes the production of 2,4-dichloroquinolines and 2,4-dichloroquinazolines from related chemical structures (Lee et al., 2006).

Biological Activity

- Research has been conducted on the synthesis of certain novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives from compounds related to this compound, exploring their potential antitumor activities (El-Agrody et al., 2012).

Comprehensive Review of Reactions and Synthesis

- A detailed review focusing on various synthetic methods and chemical reactions of chloroquinoline-3-carbonitrile derivatives, including those related to this compound, has been published. This review covers reactions involving chloro and cyano substituents and their application in the production of biologically active compounds (Mekheimer et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 6-Bromo-2,4-dichloroquinoline-3-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation.

Mode of Action

This compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and survival.

Biochemical Pathways

The compound affects the EGFR and HER2 signaling pathways. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting EGFR and HER2, the compound disrupts these pathways, potentially leading to the inhibition of cell growth and induction of cell death .

Result of Action

The inhibition of EGFR and HER2 by this compound can result in the disruption of cell growth and survival pathways. This may lead to the inhibition of cell proliferation and the induction of cell death .

Propriétés

IUPAC Name |

6-bromo-2,4-dichloroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3BrCl2N2/c11-5-1-2-8-6(3-5)9(12)7(4-14)10(13)15-8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMFHDSCFZKRNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(C(=N2)Cl)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine](/img/structure/B2494427.png)

![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/no-structure.png)

![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494434.png)

![2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2494440.png)

![[9-(4-Ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2494443.png)

![Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2494449.png)